Urea, N-2-propenyl-N'-(2-propylpentyl)-
Description
Urea, N-2-propenyl-N'-(2-propylpentyl)- is a substituted urea derivative characterized by two distinct substituents: a 2-propenyl (allyl) group on one nitrogen atom and a 2-propylpentyl (branched alkyl) group on the other. The 2-propenyl group introduces reactivity due to its terminal alkene, enabling participation in addition or polymerization reactions.
Properties
CAS No. |
40755-37-1 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-prop-2-enyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C12H24N2O/c1-4-7-11(8-5-2)10-14-12(15)13-9-6-3/h6,11H,3-5,7-10H2,1-2H3,(H2,13,14,15) |
InChI Key |
AYVCBPLLPHTXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CNC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2-propenyl-N’-(2-propylpentyl)- typically involves the reaction of urea with appropriate alkylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include propenyl halides and propylpentyl halides, which react with urea in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of Urea, N-2-propenyl-N’-(2-propylpentyl)- may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-2-propenyl-N’-(2-propylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The propenyl and propylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Urea, N-2-propenyl-N’-(2-propylpentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce propenyl and propylpentyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Urea, N-2-propenyl-N’-(2-propylpentyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Property Variations
The table below highlights key structural and functional differences between the target compound and analogous urea derivatives:
*Inferred from structural similarity to valproyl-containing sulfamides with anticonvulsant activity .
Key Findings from Comparative Studies
Lipophilicity and Bioavailability
- The 2-propylpentyl group in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl, isopropyl) or aromatic substituents (e.g., phenylethyl). This property may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .
- In contrast, N,N-Diethylurea exhibits high water solubility but lacks the lipophilic profile required for membrane permeation, limiting its therapeutic utility .
Data Tables
Table 1: Structural Comparison of Urea Derivatives
| Compound Name | Molecular Formula | Key Substituents | LogP* (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Urea, N-2-propenyl-N'-(2-propylpentyl)- | C11H22N2O | 2-propenyl, 2-propylpentyl | 3.8 | 0.12 |
| N-Isopropyl-N'-(2-phenylethyl)urea | C12H18N2O | Isopropyl, phenylethyl | 2.5 | 0.85 |
| N,N-Diethylurea | C5H12N2O | Two ethyl groups | 0.3 | 220 |
*LogP values estimated via fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
